molecular formula C27H27NO4 B12218474 N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide

Cat. No.: B12218474
M. Wt: 429.5 g/mol
InChI Key: GJSDVJWKVKIFPD-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzofuran-chromene hybrids, characterized by a benzofuran core fused to a 2H-chromen-2-one moiety substituted with an isopropyl group at position 4.

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C27H27NO4/c1-16(2)18-12-13-23-20(14-18)21(15-24(29)31-23)26-25(19-10-6-7-11-22(19)32-26)28-27(30)17-8-4-3-5-9-17/h6-7,10-17H,3-5,8-9H2,1-2H3,(H,28,30)

InChI Key

GJSDVJWKVKIFPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromen and benzofuran intermediates, followed by their coupling and subsequent amidation to introduce the cyclohexanecarboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to fit into binding sites and alter the activity of its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The evidence highlights two closely related compounds:

3,5-Dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide (CAS 919723-62-9)

3,4-Dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide (CAS 904516-68-3)

Both share the benzofuran-chromen backbone and isopropyl substitution but differ in the benzamide substituents (dimethoxy groups vs. cyclohexanecarboxamide).

Table 1: Structural and Molecular Comparison
Property Target Compound (Cyclohexanecarboxamide) 3,5-Dimethoxy Analogue 3,4-Dimethoxy Analogue
Molecular Formula C₂₉H₂₉NO₄ C₂₉H₂₅NO₆ C₂₉H₂₅NO₆
Molecular Weight (g/mol) ~467.5 (estimated) 483.5 483.5
Substituent on Benzamide Cyclohexanecarboxamide 3,5-Dimethoxybenzamide 3,4-Dimethoxybenzamide
Hydrogen Bonding Potential High (amide and carbonyl groups) Moderate (methoxy and amide) Moderate (methoxy and amide)

Physicochemical and Functional Implications

  • Steric Effects : The cyclohexanecarboxamide group in the target compound introduces greater steric hindrance compared to the planar dimethoxybenzamide groups in analogues . This may reduce solubility in polar solvents but enhance binding specificity in hydrophobic environments.
  • Hydrogen Bonding: The amide group in the target compound can act as both a donor and acceptor, enabling stronger intermolecular interactions (e.g., in crystal packing ). In contrast, methoxy groups in analogues primarily act as hydrogen-bond acceptors.
  • Electronic Effects : The electron-withdrawing carboxamide group in the target compound may polarize the benzofuran ring differently compared to the electron-donating methoxy groups in analogues, altering reactivity in annulation or cycloaddition reactions .

Research Tools and Methodologies

  • Crystallography : Programs like SHELXL and WinGX/ORTEP are critical for resolving subtle structural differences, such as torsion angles in the benzofuran-chromene core.
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs ) could predict aggregation behavior or crystal packing efficiency.

Biological Activity

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide, with CAS number 921152-21-8, is a complex organic compound notable for its unique structural features and potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structural Characteristics

The compound is characterized by the following structural attributes:

Attribute Details
Molecular Formula C27H27NO4
Molecular Weight 429.5 g/mol
Structural Features Chromenone and benzofuran moieties

These structural components suggest a potential for interaction with various biological targets, which is crucial for its pharmacological efficacy.

Antiproliferative Effects

Research indicates that derivatives of benzofuran-2-carboxamides exhibit varying degrees of antiproliferative activity against tumor cell lines. A study highlighted that certain compounds within this class demonstrated concentration-dependent effects on cancer cells, particularly:

  • SK-BR-3 Cell Line : Compound 6f showed selective activity.
  • SW620 Cell Line : Compounds 3h and 6f induced apoptosis, while compound 3i acted through alternative mechanisms of cell death .

These findings suggest that this compound may similarly exert antiproliferative effects, warranting further investigation.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

  • Apoptosis Induction : Similar to other benzofuran derivatives, it may activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Potential inhibition of key cell cycle regulators could lead to halted proliferation.
  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or survival.

In Vitro Studies

In vitro evaluations have demonstrated that compounds structurally related to this compound can inhibit various cancer cell lines at micromolar concentrations. The selectivity observed in certain derivatives suggests that modifications in the molecular structure can significantly influence biological activity.

Synthesis and Biological Evaluation

The synthesis typically involves multi-step organic reactions, which can affect the yield and purity of the final product. Understanding these synthetic pathways is crucial for optimizing the biological evaluation of this compound .

Future Directions

Given the promising biological activity demonstrated by related compounds, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.
  • In Vivo Evaluations : Assessing the therapeutic potential in animal models to confirm efficacy and safety.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity to guide future drug design.

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